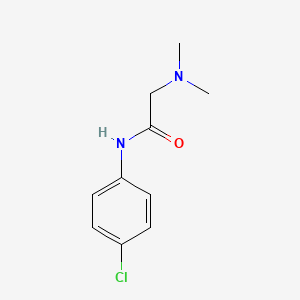
N~1~-(4-chlorophenyl)-N~2~,N~2~-dimethylglycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~-(4-chlorophenyl)-N~2~,N~2~-dimethylglycinamide, also known as CCG-63802, is a small molecule compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a selective inhibitor of the protein phosphatase 2A (PP2A) enzyme, which is involved in the regulation of various cellular processes, including cell growth, differentiation, and apoptosis.
Wirkmechanismus
N~1~-(4-chlorophenyl)-N~2~,N~2~-dimethylglycinamide selectively inhibits the PP2A enzyme by binding to its catalytic subunit. This inhibition leads to the accumulation of phosphorylated proteins, which can have various effects on cellular processes, including cell growth, differentiation, and apoptosis. The compound has been shown to have potent antitumor activity in various cancer cell lines and to induce cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
The biochemical and physiological effects of N~1~-(4-chlorophenyl)-N~2~,N~2~-dimethylglycinamide have been extensively studied in vitro and in vivo. The compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to induce apoptosis in these cells by activating the caspase pathway. In addition, N~1~-(4-chlorophenyl)-N~2~,N~2~-dimethylglycinamide has been shown to decrease tau protein phosphorylation in Alzheimer's disease models and to improve motor function in Parkinson's disease models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N~1~-(4-chlorophenyl)-N~2~,N~2~-dimethylglycinamide in lab experiments is its selectivity for the PP2A enzyme, which allows for the specific inhibition of this enzyme without affecting other cellular processes. Another advantage is the compound's potent antitumor activity, which makes it a promising candidate for cancer therapy. However, one limitation of using N~1~-(4-chlorophenyl)-N~2~,N~2~-dimethylglycinamide in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research and development of N~1~-(4-chlorophenyl)-N~2~,N~2~-dimethylglycinamide. One direction is to further investigate the compound's potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to develop more efficient synthesis methods for the compound to improve its purity and yield. Additionally, future studies could focus on the optimization of the compound's pharmacokinetic properties to improve its efficacy in vivo. Finally, the development of more potent and selective inhibitors of the PP2A enzyme could lead to the discovery of new therapeutic targets for various diseases.
Synthesemethoden
The synthesis of N~1~-(4-chlorophenyl)-N~2~,N~2~-dimethylglycinamide involves the reaction of 4-chloroaniline with N,N-dimethylglycine in the presence of a coupling reagent. The resulting product is then purified using column chromatography to obtain the pure compound. This synthesis method has been reported in several scientific publications and has been shown to yield high purity and good yields of the compound.
Wissenschaftliche Forschungsanwendungen
N~1~-(4-chlorophenyl)-N~2~,N~2~-dimethylglycinamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. The compound has been shown to selectively inhibit the PP2A enzyme, which is overexpressed in many cancer cells and is involved in the regulation of tau protein phosphorylation in Alzheimer's and Parkinson's diseases.
Eigenschaften
IUPAC Name |
N-(4-chlorophenyl)-2-(dimethylamino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O/c1-13(2)7-10(14)12-9-5-3-8(11)4-6-9/h3-6H,7H2,1-2H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIJUIMLHHJVWBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(=O)NC1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-2-(dimethylamino)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(2-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]-1,3-benzenediol](/img/structure/B5709226.png)
![N-(4-fluorophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5709234.png)
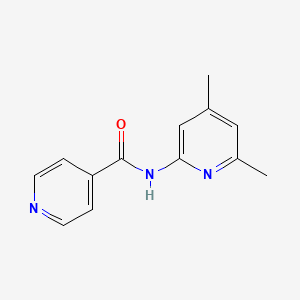


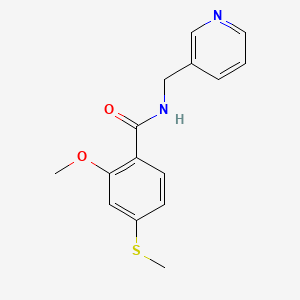
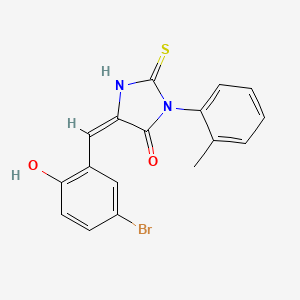
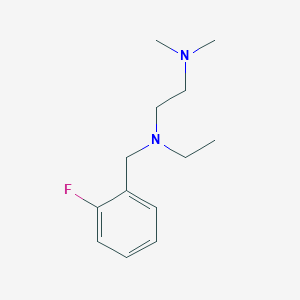



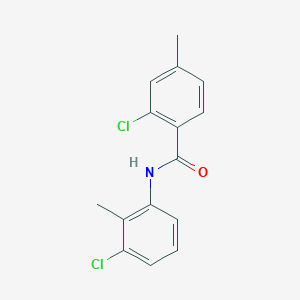

![3-(3-methoxyphenyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5709317.png)